1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-
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Overview
Description
1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-, also known as 4-(N-(S)-4-hydroxyphenyl-2-butyl)amino-1,2-benzenediol (NPS-2143), is a selective calcium-sensing receptor (CaSR) antagonist. It has been extensively studied for its potential therapeutic applications in various diseases such as osteoporosis, cancer, and cardiovascular diseases.
Mechanism of Action
NPS-2143 acts as a selective antagonist of the CaSR, which is a G protein-coupled receptor that plays a crucial role in the regulation of calcium homeostasis. By blocking the CaSR, NPS-2143 inhibits the release of parathyroid hormone (PTH) and reduces the levels of calcium in the blood. This leads to a decrease in bone resorption and an increase in bone formation, which is beneficial in the treatment of osteoporosis. NPS-2143 also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
NPS-2143 has been shown to have various biochemical and physiological effects. It has been shown to increase bone mineral density and reduce bone turnover in animal models of osteoporosis. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, NPS-2143 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Advantages and Limitations for Lab Experiments
One advantage of using NPS-2143 in lab experiments is its high selectivity for the CaSR, which allows for specific targeting of this receptor. Additionally, NPS-2143 has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of using NPS-2143 is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for the study of NPS-2143. One potential direction is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the cardioprotective effects of NPS-2143. Finally, the development of more potent CaSR antagonists may lead to improved therapeutic efficacy and reduced side effects.
Synthesis Methods
The synthesis of NPS-2143 involves several steps, including the condensation of 1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-bromophenylbutyric acid with this compoundhydroxybenzaldehyde to obtain 1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-(this compoundhydroxyphenyl)but-3-enoic acid, which is then reduced to 1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-(this compoundhydroxyphenyl)butyric acid. The acid is further converted to the corresponding acid chloride, which is reacted with (S)-2-aminobutanol to yield NPS-2143.
Scientific Research Applications
NPS-2143 has been extensively studied for its potential therapeutic applications. It has been shown to have a significant effect on bone metabolism and is being investigated as a potential treatment for osteoporosis. It has also been shown to have antitumor effects in various cancer cell lines and is being studied for its potential use in cancer therapy. Additionally, NPS-2143 has been shown to have cardioprotective effects and is being investigated for its potential use in cardiovascular diseases.
properties
IUPAC Name |
4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWWTKISYTTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869762 |
Source
|
Record name | 4-(1-Hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130783-37-8 |
Source
|
Record name | Arbutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130783378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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